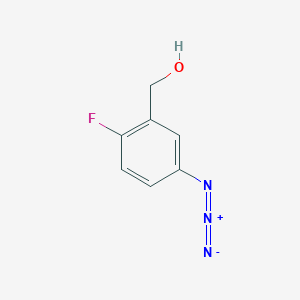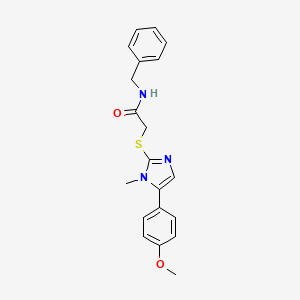![molecular formula C19H18ClF3N4O B2848814 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide CAS No. 338761-40-3](/img/structure/B2848814.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It has unique physical and chemical properties and outstanding biological activity . TFMP derivatives are majorly used in the protection of crops from pests .
Synthesis Analysis
Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, have been reported . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of TFMP derivatives is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The synthesis of TFMP derivatives often involves vapor-phase reactions .Physical And Chemical Properties Analysis
TFMP derivatives have unique physical and chemical properties . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a molecular weight of 199.53, a refractive index n20/D 1.433 (lit.), a boiling point of 50-55 °C/11 mmHg (lit.), a melting point of 16-20 °C (lit.), and a density of 1.524 g/mL at 25 °C (lit.) .Scientific Research Applications
Glycine Transporter Inhibitor Development
Research has identified compounds with structural similarities to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide as potent glycine transporter 1 (GlyT1) inhibitors. These compounds have shown favorable pharmacokinetic profiles and increased cerebrospinal fluid concentrations of glycine in rats, suggesting potential applications in central nervous system disorders (Yamamoto et al., 2016).
Cyclisation Catalysts
Sulfonamides, including structures related to the target compound, have been utilized as novel terminators in cationic cyclisations, efficiently forming polycyclic systems. This has implications in synthetic organic chemistry for creating complex molecular architectures (Haskins & Knight, 2002).
Antibacterial and Anticancer Properties
Some new 2-chloro-3-hetarylquinolines, with structural motifs reminiscent of the target compound, have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds have demonstrated potent activity against various bacterial strains and cancer cell lines, highlighting potential therapeutic applications (Bondock & Gieman, 2015).
Antimicrobial Activity of Heterocycles
Heterocyclic compounds based on pyrazole and incorporating sulfonamide groups have shown significant antimicrobial activity. These findings contribute to the development of new antimicrobial agents with potential applications in treating infections (El‐Emary et al., 2002).
Molecular Docking and Biological Screening
Triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, sharing a core structural resemblance to the target compound, have been synthesized and subjected to molecular docking and in vitro screening. These compounds have shown antimicrobial and antioxidant activity, with moderate to good binding energies, suggesting potential as novel therapeutic agents (Flefel et al., 2018).
Mechanism of Action
Safety and Hazards
TFMP derivatives are used in the agrochemical and pharmaceutical industries, and safety precautions must be taken when handling them . For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is classified as Eye Irrit. 2 - Flam. Liq. 3 - Skin Irrit. 2 - STOT SE 3, and its target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
N-[(E)-benzylideneamino]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N4O/c20-16-10-15(19(21,22)23)12-24-17(16)27-8-6-14(7-9-27)18(28)26-25-11-13-4-2-1-3-5-13/h1-5,10-12,14H,6-9H2,(H,26,28)/b25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBRBMHMCPYSTAM-OPEKNORGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=CC2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N/N=C/C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(phenylmethylene)-4-piperidinecarbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinyl)carbonyl]amino}benzenecarboxylate](/img/structure/B2848732.png)
![N1-allyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2848733.png)
![N-benzyl-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2848734.png)
![6,6-Difluoro-5-oxo-8,9-dihydro-7H-benzo[7]annulene-3-carboxylic acid](/img/structure/B2848735.png)



![(E)-4-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-1,1,1-trifluorobut-3-en-2-one](/img/structure/B2848741.png)
![2-(4-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2848743.png)


